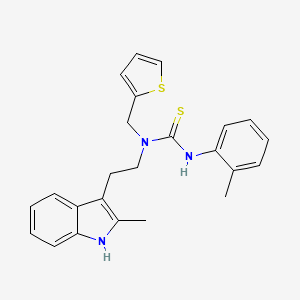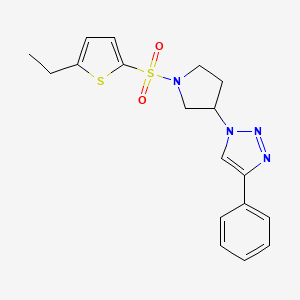
1-(1-((5-エチルチオフェン-2-イル)スルホニル)ピロリジン-3-イル)-4-フェニル-1H-1,2,3-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base (e.g., triethylamine).
Formation of the Triazole Ring:
- The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
- Copper(I) catalysts are commonly used to facilitate this reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
科学的研究の応用
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
作用機序
- However, we can speculate that it might influence pathways related to inflammation, cell growth, or fibrosis based on its reported anti-fibrotic activity .
Biochemical Pathways
Result of Action
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:
-
Formation of the Pyrrolidine Ring:
- Starting with a suitable precursor, such as a substituted thiophene, the pyrrolidine ring can be formed through a cyclization reaction.
- Reaction conditions often include the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
化学反応の分析
Types of Reactions: 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include sulfides.
- Substitution products depend on the specific substituents introduced.
類似化合物との比較
1-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a methyl group instead of an ethyl group.
1-(1-((5-Phenylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness:
- The presence of the ethyl group on the thiophene ring may influence the compound’s electronic properties and steric interactions, potentially leading to unique biological activities or material properties.
特性
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-16-8-9-18(25-16)26(23,24)21-11-10-15(12-21)22-13-17(19-20-22)14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSNIPNWYEYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
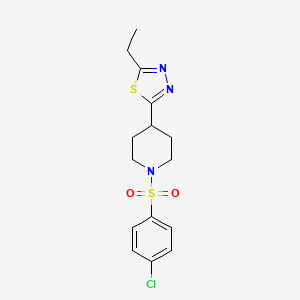
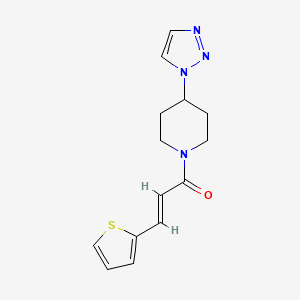
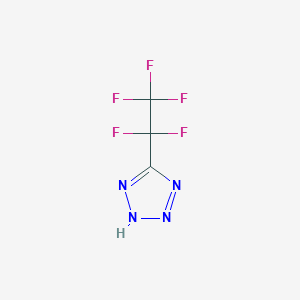

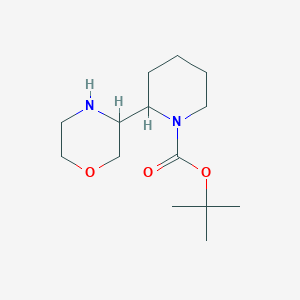
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
![ethyl 4-(5-{2-[(3-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2507747.png)
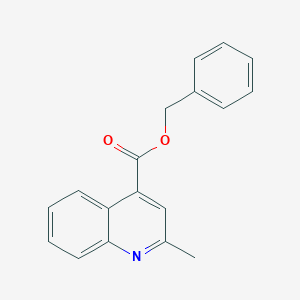
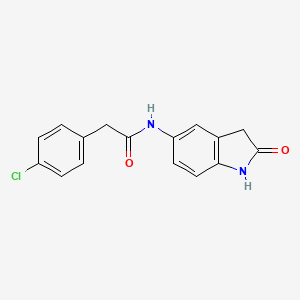
![3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2507750.png)
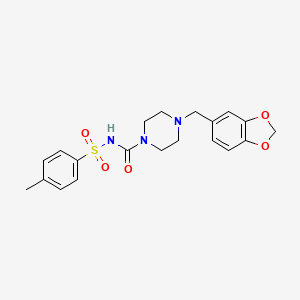
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2507755.png)
